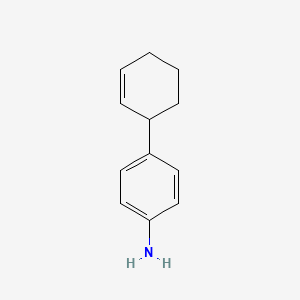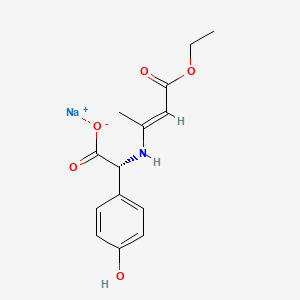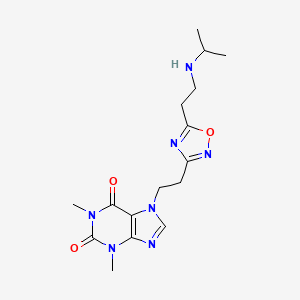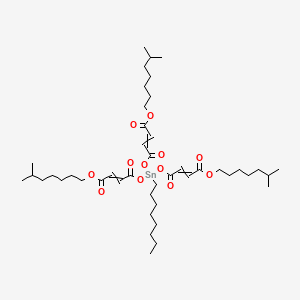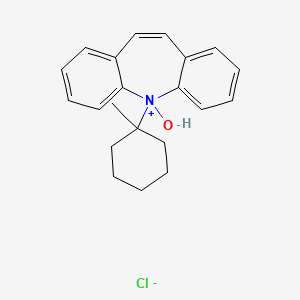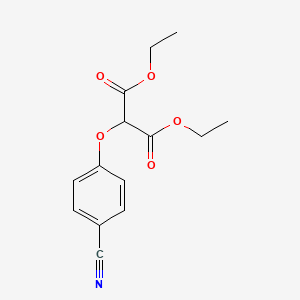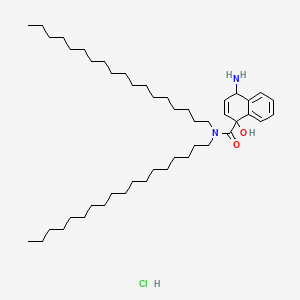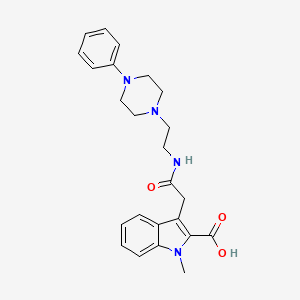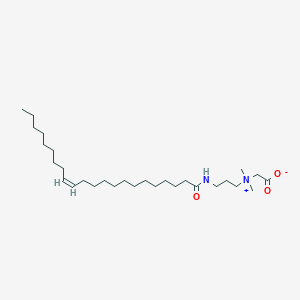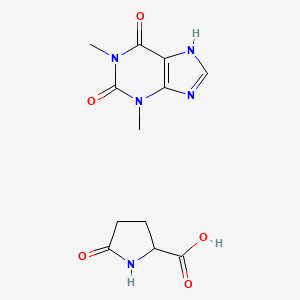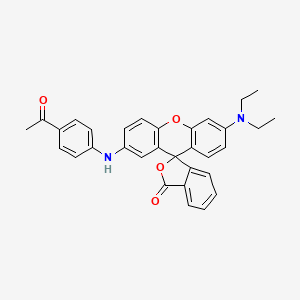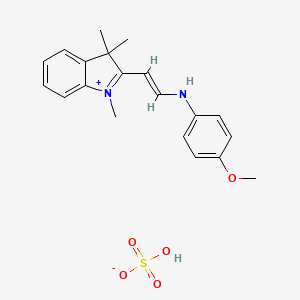
2-(2-((4-Methoxyphenyl)amino)vinyl)-1,3,3-trimethyl-3H-indolium hydrogen sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((4-Methoxyphenyl)amino)vinyl)-1,3,3-trimethyl-3H-indolium hydrogen sulphate is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
The synthesis of 2-(2-((4-Methoxyphenyl)amino)vinyl)-1,3,3-trimethyl-3H-indolium hydrogen sulphate typically involves a series of chemical reactions. One common method includes the reaction of 4-methoxyaniline with an appropriate aldehyde to form a Schiff base, which is then reduced to the corresponding amine. This amine is further reacted with a vinyl compound to form the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-(2-((4-Methoxyphenyl)amino)vinyl)-1,3,3-trimethyl-3H-indolium hydrogen sulphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology, it is studied for its potential as a fluorescent dye due to its unique optical properties. In medicine, it is being researched for its potential therapeutic effects, including its ability to interact with specific biological targets. Industrial applications include its use in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(2-((4-Methoxyphenyl)amino)vinyl)-1,3,3-trimethyl-3H-indolium hydrogen sulphate involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar compounds to 2-(2-((4-Methoxyphenyl)amino)vinyl)-1,3,3-trimethyl-3H-indolium hydrogen sulphate include other indolium-based dyes and pigments. These compounds share similar chemical structures but may differ in their specific functional groups, leading to variations in their chemical and physical properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer unique optical and chemical properties.
Propiedades
Número CAS |
59737-01-8 |
|---|---|
Fórmula molecular |
C20H23N2O.HO4S C20H24N2O5S |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
hydrogen sulfate;4-methoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline |
InChI |
InChI=1S/C20H22N2O.H2O4S/c1-20(2)17-7-5-6-8-18(17)22(3)19(20)13-14-21-15-9-11-16(23-4)12-10-15;1-5(2,3)4/h5-14H,1-4H3;(H2,1,2,3,4) |
Clave InChI |
VQWAIAQQRBMRKH-UHFFFAOYSA-N |
SMILES isomérico |
CC1(C2=CC=CC=C2[N+](=C1/C=C/NC3=CC=C(C=C3)OC)C)C.OS(=O)(=O)[O-] |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=CNC3=CC=C(C=C3)OC)C)C.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


